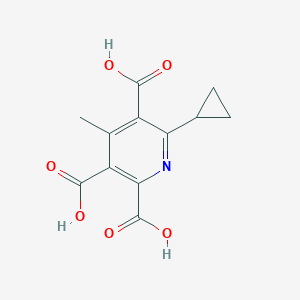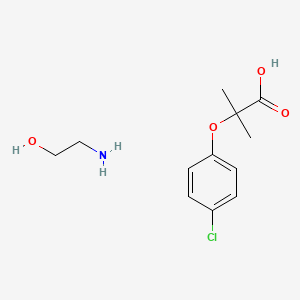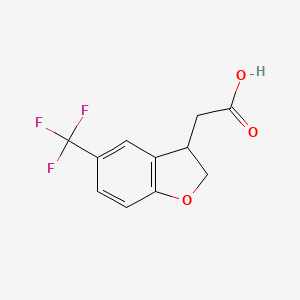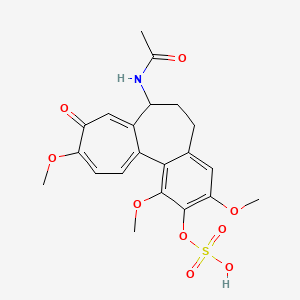
6-Cyclopropyl-4-methylpyridine-2,3,5-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyclopropyl-4-methylpyridine-2,3,5-tricarboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a methyl group, and three carboxylic acid groups attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-4-methylpyridine-2,3,5-tricarboxylic acid typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable pyridine derivative, followed by the introduction of carboxylic acid groups through oxidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Cyclopropyl-4-methylpyridine-2,3,5-tricarboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of methyl groups to carboxylic acids.
Reduction: Reduction of carboxylic acids to alcohols.
Substitution: Replacement of functional groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield 6-Cyclopropyl-4-carboxypyridine-2,3,5-tricarboxylic acid.
Wissenschaftliche Forschungsanwendungen
6-Cyclopropyl-4-methylpyridine-2,3,5-tricarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Cyclopropyl-4-methylpyridine-3-carboxylic acid
- Pyridine-2,4,6-tricarboxylic acid
- 4-Methylpyridine-2,3,5-tricarboxylic acid
Uniqueness
6-Cyclopropyl-4-methylpyridine-2,3,5-tricarboxylic acid is unique due to the presence of both a cyclopropyl group and three carboxylic acid groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H11NO6 |
|---|---|
Molekulargewicht |
265.22 g/mol |
IUPAC-Name |
6-cyclopropyl-4-methylpyridine-2,3,5-tricarboxylic acid |
InChI |
InChI=1S/C12H11NO6/c1-4-6(10(14)15)8(5-2-3-5)13-9(12(18)19)7(4)11(16)17/h5H,2-3H2,1H3,(H,14,15)(H,16,17)(H,18,19) |
InChI-Schlüssel |
XNUVCRMTDPHCTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=C1C(=O)O)C(=O)O)C2CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B12292477.png)
![17-Acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12292482.png)

![Methyl [(2,4,6-trimethoxyphenyl)carbamoyl]formate](/img/structure/B12292488.png)
![6-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12292492.png)
![(4As,8aR)-N,1-dimethyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-pyrido[4,3-c]thiazine-4a-carboxamide](/img/structure/B12292493.png)
![Sodium;[17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/no-structure.png)


![Methyl 3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12292531.png)

